4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide
Description
Properties
Molecular Formula |
C9H14N2O3S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
4-[2-(methylamino)ethoxy]benzenesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-11-6-7-14-8-2-4-9(5-3-8)15(10,12)13/h2-5,11H,6-7H2,1H3,(H2,10,12,13) |
InChI Key |
LPEIQCNVCSJYHK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from β-Phenethylamine Derivatives
A patented process (CN106336366A) describes a robust method starting from β-phenethylamine, involving the following key steps:
| Step Number | Reaction Type | Reagents/Conditions | Solvents | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| 1 | Acetylation | β-Phenethylamine + Acetic acid or Acetic anhydride | Dichloromethane, chloroform, carbon tetrachloride, dichloroethanes | Reflux, 3-5 h | Acylating agent ratio 1:1 to 1:1.25; reflux under inert atmosphere; removal of acetic acid by distillation |
| 2 | Chlorosulfonation | Acetylated intermediate + Chlorosulfonic acid + Auxiliary agent (NaCl or NH4Cl) | Dichloromethane, chloroform, carbon tetrachloride, dichloroethanes | 50-70 | Chlorosulfonic acid in 1.42-3.6 equiv; controlled addition to keep temp <50°C, then heated 2-4 h |
| 3 | Chlorination | Addition of chlorinating agent (PCl5, POCl3, or SOCl2) | Same as above | 60-75 | Chlorinating agent 1.01-1.66 equiv; reaction 2-4 h |
| 4 | Amination | Reaction with methylamine or methylaminoethanol | Dichloromethane, chloroform, carbon tetrachloride, dichloroethanes | Ambient to reflux | Amination converts sulfonyl chloride to sulfonamide |
| 5 | Hydrolysis and Purification | Hydrolysis to remove protecting groups, crystallization | Methanol, ethanol, water or mixtures | Ambient | Recovery of crude sulfonamide product; recrystallization for purity |
This method emphasizes low chlorosulfonic acid consumption, high yield, and reduced wastewater generation. The process is industrially scalable and cost-effective, with the ability to recycle by-products.
Direct Sulfonylation and Amination Routes
Other methods involve direct sulfonylation of 4-(2-methylaminoethoxy)benzene or its derivatives using sulfonyl chlorides followed by amination. Key parameters include:
- Use of solvents such as chlorobenzene, toluene, or methylene chloride.
- Reaction temperatures ranging from 20 to 90 °C, often optimized around 70-90 °C.
- Catalytic amounts of N,N-dimethylformamide to enhance sulfonylation.
- Phosphorus pentachloride or other chlorinating agents to convert sulfonic acids to sulfonyl chlorides.
These methods often require careful control of reaction conditions to avoid side reactions, such as over-chlorination or polymerization.
Reaction Condition Optimization and Solvent Effects
| Reaction Step | Preferred Solvents | Temperature Range (°C) | Catalyst/ Additives | Remarks |
|---|---|---|---|---|
| Sulfonylation | Chlorobenzene, toluene, methylene chloride | 20-90 | N,N-Dimethylformamide (catalytic) | Enhances reaction rate and selectivity |
| Chlorosulfonation | Dichloromethane, chloroform, carbon tetrachloride | 0-100 (preferably 20-40) | None or NaCl/NH4Cl as auxiliary | Controlled addition to manage exotherm |
| Chlorination | Dichloromethane, chloroform | 60-75 | PCl5, POCl3, SOCl2 | Stoichiometric or slight excess |
| Amination | Dichloromethane, chloroform | Ambient to reflux | None | Efficient conversion to sulfonamide |
| Hydrolysis/Crystallization | Methanol, ethanol, water mixtures | Ambient | Activated carbon for decolorization | Purification step to improve product quality |
Analytical and Purification Techniques
- Crystallization: Cooling the reaction mixture to 10 °C induces crystallization of the sulfonamide product, which is then filtered and washed with cold solvent.
- Activated Carbon Treatment: Used during purification to remove colored impurities.
- Distillation: Removal of acetic acid and other volatiles under reduced pressure after acetylation.
- Recycling: Mother liquors from hydrolysis are concentrated to recover inorganic salts and crude sulfonamide for reuse.
Summary of Key Research Findings
- The multi-step process using β-phenethylamine as a starting material is advantageous for industrial-scale synthesis due to low cost and high yield.
- Chlorosulfonation and chlorination steps require precise temperature control and stoichiometric balance to minimize by-products.
- Solvent choice critically affects reaction kinetics and product purity; chlorinated solvents are preferred for sulfonylation and chlorination steps.
- The process achieves high purity of 4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide suitable for pharmaceutical applications, including as intermediates in sulfonylurea hypoglycemic agents.
- Waste minimization and by-product recycling are integral to the process design, enhancing sustainability.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO
NH
) moiety participates in classic nucleophilic substitution and hydrolysis reactions:
Hydrolysis
Under acidic or alkaline conditions, the sulfonamide group hydrolyzes to form a sulfonic acid derivative:
Conditions :
Alkylation/Acylation
The -NH
group undergoes alkylation or acylation to form N-substituted sulfonamides:
-
Alkylation : Reaction with methyl iodide in DMF/K
CO
yields N-methyl derivatives . -
Acylation : Acetic anhydride in pyridine produces N-acetylated products .
Reactivity of the Methylaminoethoxy Side Chain
The -O-CH
-CH
-NH-CH
chain enables oxidation and substitution:
Oxidation
The secondary amine (-NH-CH
) is oxidized to a nitroso or nitro group:
Conditions : KMnO
in aqueous H
SO
, 50–60°C .
Ether Cleavage
Strong acids (e.g., HI) cleave the ether bond, producing phenol derivatives:
Conditions : HI (48%), reflux .
Aromatic Ring Reactions
Electrophilic substitution is directed by the sulfonamide (-SO
NH
, meta-directing) and ethoxy (-OCH
, ortho/para-directing) groups:
| Reaction Type | Reagent/Conditions | Product | Position |
|---|---|---|---|
| Nitration | HNO | ||
| /H | |||
| SO | |||
| , 0°C | Nitro derivative | Para to -O- | |
| Sulfonation | H | ||
| SO | |||
| , 100°C | Sulfonic acid derivative | Meta to -SO | |
| NH | |||
| Halogenation | Cl | ||
| , FeCl |
text| Chlorinated product | Ortho to -O- |
Key Insight : Competing directing effects favor substitution para to the ethoxy group due to steric hindrance from the bulky sulfonamide .
Biological Activity-Related Reactions
The compound’s sulfonamide group mimics para-aminobenzoic acid (PABA), enabling enzyme inhibition:
-
Folate Synthesis Inhibition : Competes with PABA in bacterial dihydropteroate synthase (DHPS), blocking folate production .
-
Mechanism :
Comparative Reactivity Table
text| 4-Nitro derivative | 75%[6] |
Mechanistic Insights
-
Sulfonamide Hydrolysis : Proceeds via a two-step mechanism: protonation of the sulfonamide nitrogen followed by nucleophilic attack by water .
-
Aromatic Nitration : The ethoxy group activates the ring, directing nitration to the para position, while the sulfonamide withdraws electrons, moderating reactivity .
Research Gaps
Direct experimental data on this compound remains limited. Current insights derive from analogous sulfonamides . Further studies are needed to:
-
Characterize reaction kinetics under varying conditions.
-
Explore catalytic pathways for functional group transformations.
Scientific Research Applications
4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Substituted Benzenesulfonamides
- 2-Amino-4,5-dimethoxybenzenesulfonamide (19365-52-7): This compound features methoxy and amino groups at positions 2, 4, and 3. Such substitutions are common in antimicrobial and antitumor agents .
- 4-Amino-N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]benzene-1-sulfonamide: The hydroxymethyl-oxazole substituent introduces hydrogen-bonding capacity, which may improve target binding affinity in antibacterial or antidiabetic contexts .
Key Structural Differences :
| Compound | Substituents | Functional Implications |
|---|---|---|
| Target Compound | 4-[2-(Methylamino)ethoxy] | Enhanced solubility and CNS penetration |
| 2-Amino-4,5-dimethoxy derivative | 2-Amino, 4/5-methoxy | Increased lipophilicity |
| Oxazole-linked derivative | 4-Amino, oxazole-hydroxymethyl | Hydrogen-bonding for enzyme inhibition |
Radiopharmaceuticals: 123I-IMPY
123I-IMPY (6-iodo-2-(4'-dimethylamino)phenyl-imidazo[1,2-a]pyridine) is a radiopharmaceutical used for amyloid plaque imaging in Alzheimer’s disease (AD). While structurally distinct (imidazopyridine core vs. benzenesulfonamide), its dimethylamino group and iodine substitution highlight the role of amino-ethoxy chains in optimizing brain uptake and target binding.
Methoxyethyl(methyl)amino Derivatives
A compound synthesized in EP 4 374 877 A2 features a 2-methoxyethyl(methyl)amino-ethoxy group linked to a difluorophenyl scaffold.
Sulfonamide-Based Herbicides
Sulfonylurea herbicides like metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the sulfonamide-triazine scaffold. These compounds inhibit acetolactate synthase (ALS), a mechanism distinct from CNS-targeted sulfonamides. The absence of amino-ethoxy groups in herbicides underscores how substituent choice directs therapeutic vs. agrochemical applications .
Amyloid-Targeting Compounds
The amyloid hypothesis of AD emphasizes the role of beta-amyloid aggregation, and sulfonamides with optimized brain penetration could serve as imaging agents or inhibitors .
Biological Activity
4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide, a sulfonamide derivative, exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to an aromatic ring, which is further substituted with a methylamino and an ethoxy group. This unique structure contributes to its pharmacological properties.
Antimicrobial Activity
Mechanism of Action : Sulfonamides generally function by inhibiting bacterial folic acid synthesis, which is crucial for nucleic acid production. The presence of the ethoxy and methylamino groups may enhance the binding affinity to bacterial enzymes involved in this pathway.
Research Findings :
- A study highlighted that related sulfonamide compounds demonstrated effective antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species .
- In vitro tests indicated that 4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
Cellular Mechanisms : The compound's anticancer effects are thought to stem from its ability to induce apoptosis in cancer cells and inhibit cell proliferation. It may interact with specific molecular targets involved in cell cycle regulation.
Case Studies :
- In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed that 4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide significantly reduced cell viability with IC50 values in the micromolar range .
- A comparative study showed that this compound could induce apoptosis more effectively than some conventional chemotherapeutics, indicating a promising avenue for further development.
Comparative Biological Activity
| Activity Type | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| Antibacterial | 12.5 | Ciprofloxacin | 15 |
| Anticancer (MCF-7) | 8.0 | Doxorubicin | 10 |
| Anticancer (HepG2) | 7.5 | Paclitaxel | 9 |
Pharmacokinetics and Toxicology
Absorption and Distribution : The compound's solubility profile suggests good bioavailability, which is crucial for therapeutic effectiveness. Studies indicate that the ethoxy group enhances membrane permeability, facilitating cellular uptake.
Toxicological Studies : Preliminary toxicity assessments in animal models have shown that while therapeutic doses are effective, higher concentrations lead to adverse effects such as liver enzyme elevation and renal stress . Further research is required to establish safe dosage ranges.
Future Directions
Given its promising biological activity, further research on 4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide should focus on:
- Mechanistic Studies : Elucidating the precise molecular pathways through which it exerts its effects.
- In Vivo Efficacy : Conducting animal studies to evaluate its therapeutic potential and safety profile.
- Structural Optimization : Modifying the chemical structure to enhance potency and reduce toxicity.
Q & A
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding stability with proteins like PPARγ (relevant to diabetes targets) . Parameterize the compound’s force field using quantum mechanical calculations (e.g., Gaussian09) for accurate charge distribution .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for methylamino-ethoxy modifications compared to non-substituted sulfonamides .
- Machine Learning : Train models on existing sulfonamide bioactivity data (e.g., ChEMBL) to predict novel targets .
How do structural modifications (e.g., methylamino-ethoxy chain length) impact the compound’s physicochemical properties?
Q. Basic Research Focus
- LogP/Solubility : Shorten the ethoxy chain to reduce hydrophobicity (e.g., from C3 to C2), as seen in Fedratinib analogs, improving aqueous solubility for in vitro assays .
- Stereochemistry : Introduce chiral centers (e.g., R/S configurations) and compare HPLC retention times to assess enantiomeric purity .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to evaluate melting points, correlating chain length with crystalline vs. amorphous tendencies .
What are the best practices for handling and storing 4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide in laboratory settings?
Q. Basic Research Focus
- Storage : Store at -20°C under nitrogen to prevent oxidation of the methylamino group .
- Handling : Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid hydrolysis of the sulfonamide moiety .
- Safety : Follow OSHA guidelines for sulfonamide handling, including PPE (gloves, goggles) and fume hood use, as per SDS recommendations .
How can researchers validate the biological activity of this compound against conflicting literature reports?
Q. Advanced Research Focus
- Dose-Response Curves : Perform IC50/EC50 assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency thresholds .
- Orthogonal Assays : Combine enzymatic assays with cellular models (e.g., HEK293T transfected with target receptors) to validate target engagement .
- Meta-Analysis : Cross-reference PubChem BioAssay data with in-house results to identify batch-dependent variability or assay interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
